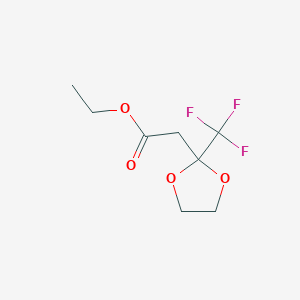

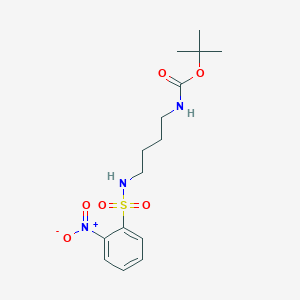

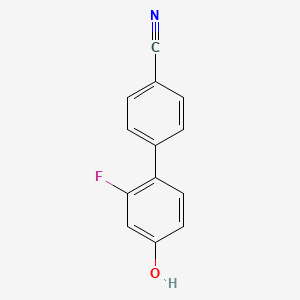

![molecular formula C12H4F6O6S4 B6291797 Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate) CAS No. 1620482-22-5](/img/structure/B6291797.png)

Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[1,2-b:4,5-b’]dithiophene-4,8-dione (BDTD) is a conductive polymer with a symmetric and planar conjugated structure . It has been intensively studied for the application of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) .

Synthesis Analysis

BDTD can be chemically modified to fine-tune its chemical structure and electron properties . A general methodology has been proposed for the straightforward access to 4,8-functionalized benzo .Molecular Structure Analysis

BDTD has a large and rigid planar conjugated structure, enabling better π-π stacking and good electron delocalization that encourages charge transport . The different molecular configurations and electron cloud distributions of the isomers were studied using theoretical calculations .Chemical Reactions Analysis

The incorporation of a low-band-gap unit into the benzo[1,2-b:4,5-b’]dithiophene unit could potentially result in a red-shifted absorption due to its electron-rich properties . A sulfide oxidation tuning approach in BDTD has been reported for constructing a series of sulfone-based dual acceptor copolymers .Physical And Chemical Properties Analysis

BDTD is a solid with a melting point of 260-265 °C . Its empirical formula is C10H4O2S2 and it has a molecular weight of 220.27 .科学研究应用

Polymer Solar Cells

Benzo[1,2-b:4,5-b’]dithiophene (BDT) plays a very important role in the development of new active layer materials for polymer solar cells (PSCs). The applications of these new polymer materials boost the power conversion efficiency (PCE) of PSCs .

Band Gap and Energy Level Control

BDT-based polymers are used for band gap and energy level control. The correlations of molecular structures of BDT-based polymers with their band gaps and molecular energy levels are being studied .

Organic Field-Effect Transistors (OFETs)

The molecular and packing structures of organic semiconductors, including BDT, play crucial roles in determining their charge carrier mobilities in OFETs .

Semiconducting Properties

Functionalization of BDT with thiacycles is used to tune the packing, molecular orientation, and semiconducting properties .

Photovoltaic Characteristics

The side groups in the copolymers of BDT significantly influence the carrier mobilities and photovoltaic properties of the copolymers .

Non-Fullerene Polymer Solar Cell (PSCs) Application

A novel wide-bandgap conjugated polymer based on BDT as the electron-rich unit was designed for non-fullerene PSCs application .

作用机制

Target of Action

The primary target of Benzo[1,2-b:4,5-b’]dithiophene-4,8-diyl bis(trifluoromethanesulfonate) (BDT) is in the field of polymer solar cells (PSCs) . BDT plays a very important role in the development of new active layer materials, especially polymeric photovoltaic materials .

Mode of Action

BDT interacts with its targets by contributing to the band gap and energy level control in polymer solar cells . It is also used in the construction of sulfone-based dual acceptor copolymers . The sulfone group in these copolymers can act as an electron-output site due to its strong electron-withdrawing ability .

Biochemical Pathways

The action of BDT affects the energy conversion efficiency of polymer solar cells. It is involved in the photovoltaic process where light energy is converted into electrical energy . In addition, BDT is used in a sulfide oxidation tuning approach for constructing a series of sulfone-based dual acceptor copolymers, which are used for highly efficient photocatalytic hydrogen evolution .

Result of Action

The use of BDT-based polymers in polymer solar cells has led to significant improvements in power conversion efficiency (PCE). Recent results indicate that 7-8% PCEs have been achieved by using BDT-based polymers . Moreover, the resulting polymer from a sulfide oxidation tuning approach, PBDTTS-1SO, displayed high photocatalytic activities under visible-light illumination .

Action Environment

The action, efficacy, and stability of BDT are influenced by environmental factors such as light and temperature, which are critical for its applications in polymer solar cells and photocatalytic processes .

未来方向

BDTD-based small molecules have become a competitive alternative to their polymer counterparts due to the advantages of their defined structure and thus less batch to batch variation . Significant breakthroughs have been achieved in bulk-heterojunction (BHJ)-based organic solar cells (OSCs) with power conversion efficiencies (PCE) of over 17% upon the development of new cores of non-fullerene acceptors and the isomers that are often produced in the synthesis of the cores .

属性

IUPAC Name |

[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6O6S4/c13-11(14,15)27(19,20)23-7-5-1-3-25-9(5)8(6-2-4-26-10(6)7)24-28(21,22)12(16,17)18/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRGDNORLDURND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C(C3=C(C(=C21)OS(=O)(=O)C(F)(F)F)SC=C3)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6O6S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

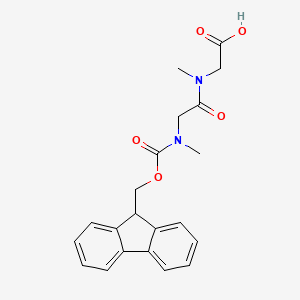

![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)

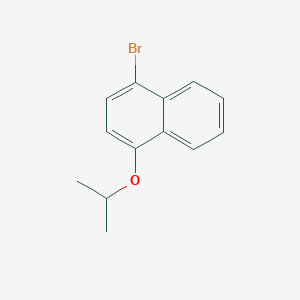

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)

![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)